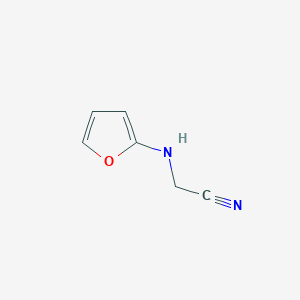![molecular formula C11H12ClN3O B8529871 (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
描述
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a chemical compound with a unique structure that includes a chloro-substituted imidazo[1,5-a]pyrazine ring attached to a cyclobutyl group, which is further connected to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then chlorinated The chlorinated intermediate is subsequently reacted with a cyclobutyl-containing reagent under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-formaldehyde or [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-carboxylic acid.
Reduction: Formation of [3-(8-Hydro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,5-a]pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methanol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
- [3-(8-Bromo-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Fluoro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Methyl-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
Uniqueness
Compared to its analogs, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, providing opportunities for further functionalization. Additionally, the chloro group can enhance the compound’s binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
[3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClN3O/c12-10-9-5-14-11(15(9)2-1-13-10)8-3-7(4-8)6-16/h1-2,5,7-8,16H,3-4,6H2 |
InChI 键 |
GZEIXMYPSADADP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C2=NC=C3N2C=CN=C3Cl)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)



![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)



![tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
